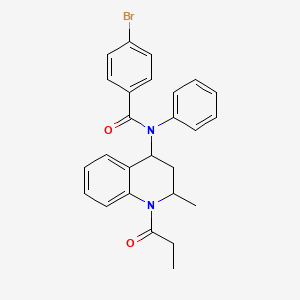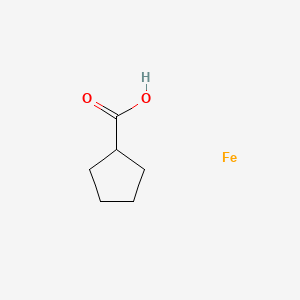
2',6'-dimethyl-N,N'-diphenyl-1',4'-dihydro-3,4'-bipyridine-3',5'-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,6’-dimethyl-N,N’-diphenyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxamide is a complex organic compound that belongs to the class of bipyridine derivatives This compound is characterized by its unique structure, which includes two pyridine rings connected by a dihydro bridge, with dimethyl and diphenyl substitutions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-dimethyl-N,N’-diphenyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethylpyridine with benzaldehyde derivatives under acidic conditions, followed by reduction and amide formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are essential to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2’,6’-dimethyl-N,N’-diphenyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are frequently employed.
Major Products
The major products formed from these reactions include various substituted bipyridine derivatives, which can be further functionalized for specific applications.
科学研究应用
2’,6’-dimethyl-N,N’-diphenyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in various diseases.
Industry: It is utilized in the development of advanced materials and as an intermediate in organic synthesis.
作用机制
The mechanism of action of 2’,6’-dimethyl-N,N’-diphenyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamide
- 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxamide
- 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester
Uniqueness
Compared to similar compounds, 2’,6’-dimethyl-N,N’-diphenyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxamide is unique due to its bipyridine structure and the presence of both dimethyl and diphenyl groups
属性
分子式 |
C26H24N4O2 |
|---|---|
分子量 |
424.5 g/mol |
IUPAC 名称 |
2,6-dimethyl-3-N,5-N-diphenyl-4-pyridin-3-yl-1,4-dihydropyridine-3,5-dicarboxamide |
InChI |
InChI=1S/C26H24N4O2/c1-17-22(25(31)29-20-11-5-3-6-12-20)24(19-10-9-15-27-16-19)23(18(2)28-17)26(32)30-21-13-7-4-8-14-21/h3-16,24,28H,1-2H3,(H,29,31)(H,30,32) |
InChI 键 |
VGGLKCSGRJYUHF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2)C3=CN=CC=C3)C(=O)NC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3'-(4-methoxyphenyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B12453547.png)
![4-[4-(2-Phenoxyacetamido)phenoxy]benzene-1,2-dicarboxylic acid](/img/structure/B12453554.png)

![11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B12453573.png)
![N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B12453575.png)
![4-chloro-N-(5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide](/img/structure/B12453580.png)
![N-[4-({2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-hydroxyphenyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B12453586.png)
![2-(4-Methoxy-phenyl)-N-[4-(4-methyl-pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B12453592.png)
![N,N'-bis[4-(piperidin-1-ylsulfonyl)phenyl]hexanediamide](/img/structure/B12453602.png)

![2-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]phenol](/img/structure/B12453615.png)
![3-[(3-iodo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12453616.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B12453618.png)
![N'-[5-(3-dimethylamino-acryloyl)-4-methyl-thiazol-2-yl]-N,N-dimethyl-formamidine](/img/structure/B12453622.png)
